Muscimol hydrobromide
Overview
Description
Muscimol hydrobromide is a potent compound widely used in neuroscientific research. It is a structural analog of gamma-aminobutyric acid (GABA) and is known for its agonist activity at certain receptor sites . This compound is derived from muscimol, a psychoactive constituent found in certain species of mushrooms, such as Amanita muscaria .
Mechanism of Action
Target of Action
Muscimol hydrobromide primarily targets the Gamma-aminobutyric acid (GABA) receptors in the human brain . These receptors include the GABA receptor subunit alpha-1 , GABA receptor subunit beta-3 , and GABA receptor subunit gamma-2 . These receptors play a crucial role in inhibitory neurotransmission, which is essential for maintaining the balance between excitation and inhibition in the central nervous system .
Mode of Action
This compound acts as a potent and selective orthosteric agonist for the GABA-A receptor . By mimicking the inhibitory neurotransmitter GABA, muscimol activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By acting as an agonist at GABA-A receptors, muscimol enhances the inhibitory effects of GABA, leading to decreased neuronal excitability . This is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Pharmacokinetics
It is known that muscimol is very soluble in water , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The activation of GABA-A receptors by muscimol leads to a decrease in neuronal excitability, resulting in a calming effect . This can have various effects on the central nervous system, including neuroprotection, pain relief, cognitive modulation, and anticonvulsant properties . These diverse pharmacological effects underscore muscimol’s therapeutic potential across a range of neurological and psychiatric disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and ethanol could affect its distribution in the body and its interaction with its target receptors.
Biochemical Analysis
Biochemical Properties
Muscimol hydrobromide plays a significant role in biochemical reactions by acting as a potent agonist for ionotropic GABA-A receptors . It mimics the inhibitory neurotransmitter GABA, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This interaction decreases neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system . This compound interacts with various enzymes, proteins, and other biomolecules, primarily influencing synaptic transmission and neural circuit dynamics .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It enhances inhibitory neurotransmission and protects neurons from excitotoxic damage . By activating GABA-A receptors, this compound influences cell signaling pathways, gene expression, and cellular metabolism . It has been shown to modulate neural circuit dynamics and overall GABAergic inhibition in physiological and pathological states .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the same site on the GABA-A receptor complex as GABA itself . This binding leads to the opening of chloride channels, resulting in hyperpolarization of neurons and decreased neuronal excitability . This compound’s ability to mimic GABA and activate these receptors is crucial for its role in enhancing inhibitory neurotransmission and protecting neurons from excitotoxic damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the effects of this compound generally disappear between 12 and 36 hours after administration . This temporal profile is important for understanding the stability, degradation, and long-term effects of this compound on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in endotoxemic mice, this compound significantly increased the survival rate and inhibited the inflammatory response in a dose-dependent manner . Higher doses of this compound can result in strong intoxication and side effects such as vomiting . Understanding the dosage effects is crucial for determining the therapeutic and toxic thresholds of this compound in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with GABA-A receptors . By mimicking GABA, this compound activates these receptors, leading to changes in metabolic flux and metabolite levels . The compound’s role in modulating inhibitory neurotransmission is central to its metabolic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with GABA-A receptors . It is instrumental in regulating neuronal excitability and synaptic transmission . The compound’s distribution within the central nervous system is crucial for its effects on neural circuits and behavior .
Subcellular Localization
The subcellular localization of this compound is primarily at the GABA-A receptors on the neuronal membrane . By binding to these receptors, this compound exerts its inhibitory effects on neuronal excitability . The compound’s localization and activity are essential for its role in modulating inhibitory neurotransmission and protecting neurons from excitotoxic damage .
Preparation Methods
Muscimol hydrobromide is primarily obtained from natural sources, such as poisonous flies and mushrooms. These plants contain the compound, which is then extracted and purified . The synthetic route involves the reaction of muscimol with hydrobromic acid to form this compound. The reaction conditions typically include a controlled environment to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Muscimol hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield other products.
Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Muscimol hydrobromide is extensively used in scientific research due to its ability to modulate neuronal excitability and synaptic transmission . Some of its applications include:
Neuroscience: Used to study the function of GABA receptors and their role in regulating neuronal activity.
Pharmacology: Employed in experiments to understand the effects of GABAergic transmission on behavior and neurological disorders.
Electrophysiology: Utilized in brain slice preparations to investigate the ionic mechanisms underlying receptor activity.
Medical Research: Studied for its potential therapeutic effects in treating conditions such as epilepsy and Parkinson’s disease.
Comparison with Similar Compounds
Muscimol hydrobromide is unique due to its high affinity and specificity for GABA-A receptors. Similar compounds include:
Ibotenic Acid: Another psychoactive compound found in Amanita muscaria, which is a precursor to muscimol.
Muscazone: A compound related to muscimol, also found in Amanita muscaria.
GABA: The primary inhibitory neurotransmitter in the central nervous system, which this compound mimics.
This compound stands out due to its potent agonist activity and its extensive use in neuroscientific research.
Properties
IUPAC Name |
5-(aminomethyl)-1,2-oxazol-3-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.BrH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZOJWHOZRKYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171182 | |
Record name | Muscimol hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18174-72-6 | |
Record name | Muscimol hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18174-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Muscimol hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18174-72-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Muscimol hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminomethyl-3-hydroxyisoxazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Muscimol hydrobromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZZ5MBX4M3 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Muscimol hydrobromide interact with its target and what are the downstream effects?
A1: this compound is a potent and selective agonist of the gamma-aminobutyric acid type A (GABAA) receptor. [, , , , , ] It binds to the GABAA receptor at a site distinct from that of GABA itself, leading to the opening of chloride ion channels. [, , , , , ] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This inhibitory effect on neuronal activity is responsible for the diverse pharmacological effects of this compound, including its anxiolytic, sedative, and muscle relaxant properties. [, , , , , ]
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts do not explicitly mention the molecular formula or weight of this compound, they consistently highlight its function as a GABAA receptor agonist. For detailed structural information, please refer to chemical databases like PubChem or ChemSpider.
Q3: The research mentions the administration of this compound directly into specific brain regions like the amygdala and nucleus accumbens. How does the location of administration affect its effects?
A3: The effects of this compound are highly localized, meaning that its action is restricted to the site of administration. [, , , ] This characteristic is evident in studies where injections into different brain regions, such as the amygdala or nucleus accumbens, elicit distinct behavioral responses. [, , , ] For example, intra-amygdala injections of this compound have been shown to produce anxiolytic-like effects in animal models, [, , ] while injections into the nucleus accumbens attenuate naloxone-induced morphine withdrawal symptoms. [] These findings underscore the importance of targeted administration for achieving specific therapeutic outcomes.
Q4: The studies mention both "high-anxiety" and "low-anxiety" rats. How do these individual differences in anxiety levels influence the effects of this compound?
A4: Research suggests that the anxiolytic effects of this compound are more pronounced in high-anxiety rats compared to their low-anxiety counterparts. [, ] For instance, in the elevated plus-maze test, this compound increased open-arm exploration (indicative of reduced anxiety) only in high-anxiety rats. [, ] This differential response highlights the importance of considering individual variability in anxiety levels when investigating the therapeutic potential of GABAA receptor agonists.
Q5: The studies also suggest hemispheric lateralization in the effects of this compound on anxiety. Could you elaborate on this?
A5: Intriguingly, research indicates that the left and right amygdala may respond differently to this compound. [, , ] Some studies found that injections into the left amygdala of high-anxiety rats produced more pronounced anxiolytic effects than injections into the right amygdala. [, , ] This lateralization suggests a potential asymmetry in the GABAergic system within the amygdala and highlights the need for further research to fully understand the complex interplay between brain hemisphere, GABAA receptor activation, and anxiety regulation.
Q6: What are the implications of these findings for the development of new anxiolytic therapies?
A6: The localized and specific action of this compound, coupled with the observed individual and hemispheric differences in response, underscores the complexity of targeting the GABAergic system for therapeutic purposes. [, , , ] Future research should focus on developing drug delivery strategies that allow for precise targeting of specific brain regions and consider individual variability in anxiety levels and GABAergic system function. Such advancements could lead to more effective and personalized anxiolytic therapies with fewer side effects.
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